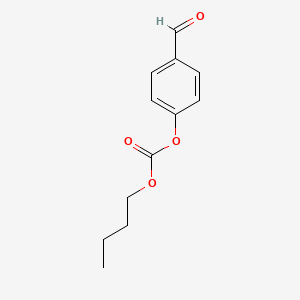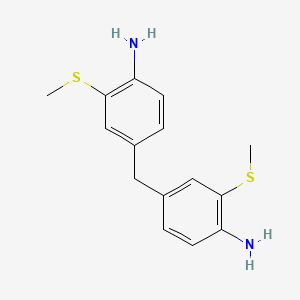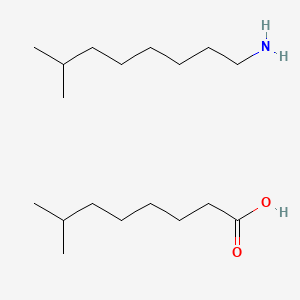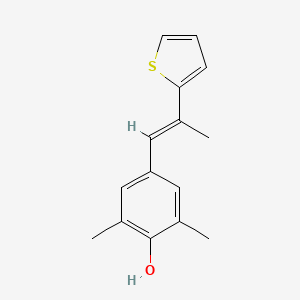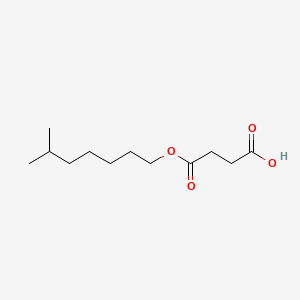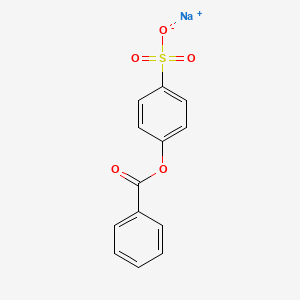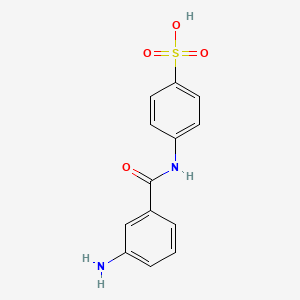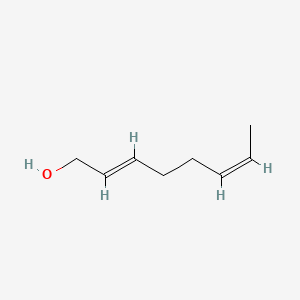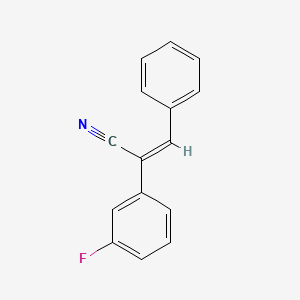
4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a phenoxy group attached to a benzenesulfonic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 4-fluorophenol followed by the introduction of the phenoxy group and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid may involve large-scale sulfonation reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluoro-3-phenoxybenzenesulfonic acid ketone, while reduction could produce 4-fluoro-3-phenoxybenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s stability and bioavailability, making it more effective in its applications.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-3-phenoxybenzoic acid
- 4-Fluoro-3-hydroxybenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
Comparison: Compared to these similar compounds, 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid is unique due to the presence of both a sulfonic acid group and a phenoxy group. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it suitable for specific applications that other compounds may not fulfill.
Eigenschaften
CAS-Nummer |
80965-31-7 |
|---|---|
Molekularformel |
C12H9FO5S |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
4-fluoro-2-hydroxy-3-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C12H9FO5S/c13-9-6-7-10(19(15,16)17)11(14)12(9)18-8-4-2-1-3-5-8/h1-7,14H,(H,15,16,17) |
InChI-Schlüssel |
BEHLSSDFDNICMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2O)S(=O)(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




